molecular formula C4H8FNO2 B12008240 Propan-2-yl fluorocarbamate CAS No. 17603-82-6

Propan-2-yl fluorocarbamate

Cat. No.: B12008240
CAS No.: 17603-82-6
M. Wt: 121.11 g/mol
InChI Key: PUSMRHSJWLGANS-UHFFFAOYSA-N
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Description

Isopropyl fluorocarbamate is a chemical compound with the molecular formula C4H8FNO2. It is known for its unique properties and potential applications in various fields of scientific research. This compound is part of the fluorocarbamate family, which is characterized by the presence of a fluorine atom attached to a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl fluorocarbamate can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with phosgene to form isopropyl chloroformate, which is then reacted with ammonium fluoride to produce isopropyl fluorocarbamate. The reaction conditions typically involve low temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of isopropyl fluorocarbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the toxic nature of some intermediates and reagents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions: Isopropyl fluorocarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form isopropyl carbamate and other by-products.

    Reduction: Reduction reactions can convert it into isopropyl amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.

Major Products Formed:

    Oxidation: Isopropyl carbamate and carbon dioxide.

    Reduction: Isopropyl amine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Isopropyl fluorocarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of isopropyl fluorocarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved may include the inhibition of cholinesterase enzymes, which are crucial for neurotransmission.

Comparison with Similar Compounds

Isopropyl fluorocarbamate can be compared with other fluorocarbamates and carbamate derivatives:

    Similar Compounds: Methyl fluorocarbamate, ethyl fluorocarbamate, and phenyl fluorocarbamate.

    Uniqueness: Isopropyl fluorocarbamate is unique due to its specific isopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in certain synthetic and biological applications where other fluorocarbamates may not be as effective.

Properties

CAS No.

17603-82-6

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

propan-2-yl N-fluorocarbamate

InChI

InChI=1S/C4H8FNO2/c1-3(2)8-4(7)6-5/h3H,1-2H3,(H,6,7)

InChI Key

PUSMRHSJWLGANS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NF

Origin of Product

United States

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